4-morpholino-9H-pyrimido[4,5-b]indole
Overview
Description
4-Morpholino-9H-pyrimido[4,5-b]indole is a heterocyclic compound that features a pyrimidoindole core structure with a morpholine substituent.
Mechanism of Action
Target of Action
The primary target of 4-morpholino-9H-pyrimido[4,5-b]indole is Glycogen synthase kinase-3β (GSK-3β) . GSK-3β is a potential target in the field of Alzheimer’s disease drug discovery . It has also been found to have activity against RET and TRK .
Mode of Action
This compound interacts with its targets by inhibiting their activity. It acts as a selective dual RET/TRK inhibitor . This means it can be utilized in tumors with both RET and TRK genetic backgrounds and can also provide blockade of -fusions that are selected for from RET inhibitor treatments .
Result of Action
The result of the action of this compound is the inhibition of GSK-3β, RET, and TRK. This inhibition can lead to changes in cellular processes such as cell growth and survival, potentially making it useful in the treatment of diseases like Alzheimer’s and certain types of cancer .
Biochemical Analysis
Biochemical Properties
It has been identified as a dual RET/TRKA inhibitor , suggesting that it interacts with these enzymes in biochemical reactions
Cellular Effects
4-Morpholino-9H-pyrimido[4,5-b]indole has been found to have activity against RET and TRK . These proteins play crucial roles in cell signaling pathways, gene expression, and cellular metabolism. The compound’s influence on these proteins suggests that it may have significant effects on cell function.
Molecular Mechanism
It has been identified as a dual RET/TRKA inhibitor , suggesting that it exerts its effects at the molecular level by binding to these enzymes and potentially inhibiting their activity.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-morpholino-9H-pyrimido[4,5-b]indole typically involves multi-step reactions. One common method is the four-component synthesis using indole-3-carboxaldehydes, aromatic aldehydes, and ammonium iodide as raw materials under transition-metal-free conditions. The pyrimidine ring is formed in one pot through a [4 + 2] annulation reaction, with four C–N bonds being formed in one pot promoted by iodine and iodide additives .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the principles of green chemistry, such as using less hazardous chemical syntheses and designing safer chemicals, are likely to be applied to optimize the production process.
Chemical Reactions Analysis
Types of Reactions
4-Morpholino-9H-pyrimido[4,5-b]indole undergoes various chemical reactions, including:
Oxidation: This reaction can introduce oxygen-containing functional groups.
Reduction: This reaction can remove oxygen-containing functional groups or introduce hydrogen atoms.
Substitution: This reaction can replace one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include strong acids or bases, iodine, and iodide additives. The conditions often involve heating and the use of solvents to facilitate the reactions .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may yield oxygenated derivatives, while substitution reactions may produce various substituted pyrimidoindole derivatives .
Scientific Research Applications
4-Morpholino-9H-pyrimido[4,5-b]indole has several scientific research applications:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Industry: It can be used in the development of new materials with specific properties.
Comparison with Similar Compounds
Similar Compounds
2-Phenyl-9H-pyrimido[4,5-b]indole: This compound has a phenyl group instead of a morpholine group.
4-Phenyl-9H-pyrimido[4,5-b]indole: This compound also features a phenyl group but differs in its substitution pattern.
Uniqueness
4-Morpholino-9H-pyrimido[4,5-b]indole is unique due to its morpholine substituent, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
IUPAC Name |
4-(9H-pyrimido[4,5-b]indol-4-yl)morpholine | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O/c1-2-4-11-10(3-1)12-13(17-11)15-9-16-14(12)18-5-7-19-8-6-18/h1-4,9H,5-8H2,(H,15,16,17) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QZRXSPQWRLSFKU-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1C2=NC=NC3=C2C4=CC=CC=C4N3 | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
254.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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